molecular formula C22H19BrN2O3 B11682388 2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid

2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid

Cat. No.: B11682388
M. Wt: 439.3 g/mol
InChI Key: FQKAXELYARETAI-UHFFFAOYSA-N
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Description

2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid is a complex organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: This step involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, with a suitable aldehyde or ketone under acidic or basic conditions.

    Phenylation: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a phenylboronic acid derivative.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or other oxidizing agents.

    Acetic Acid Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under mild conditions.

Major Products

    Oxidation: Formation of quinazolinone derivatives.

    Reduction: Formation of de-brominated quinazoline derivatives.

    Substitution: Formation of azido or thiol-substituted quinazoline derivatives.

Scientific Research Applications

2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: It is used as a probe to study the interactions of quinazoline derivatives with biological macromolecules.

    Chemical Biology: It serves as a scaffold for the development of small molecule inhibitors targeting various biological pathways.

    Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-2-hydroxyphenyl)acetic acid: This compound shares the bromine and hydroxyphenyl groups but lacks the quinazoline core.

    2-Hydroxyphenylacetic acid: This compound has a similar hydroxyphenyl group but lacks the bromine and quinazoline components.

    2-Bromo-2-phenylacetic acid: This compound has a similar bromine and phenyl group but lacks the hydroxyphenyl and quinazoline components.

Uniqueness

2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid is unique due to its combination of a quinazoline core with bromine, hydroxyphenyl, and phenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C22H19BrN2O3

Molecular Weight

439.3 g/mol

IUPAC Name

2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid

InChI

InChI=1S/C22H19BrN2O3/c23-15-10-11-18-17(12-15)21(14-6-2-1-3-7-14)25(13-20(27)28)22(24-18)16-8-4-5-9-19(16)26/h1-12,21-22,24,26H,13H2,(H,27,28)

InChI Key

FQKAXELYARETAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Br)NC(N2CC(=O)O)C4=CC=CC=C4O

Origin of Product

United States

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